Fmoc-Lys(N-Me-Abz-Boc)-OH Fmoc-Lys(N-Me-Abz-Boc)-OH
Brand Name: Vulcanchem
CAS No.: 251103-43-2
VCID: VC0557343
InChI: InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C34H39N3O7
Molecular Weight: 601.7

Fmoc-Lys(N-Me-Abz-Boc)-OH

CAS No.: 251103-43-2

Cat. No.: VC0557343

Molecular Formula: C34H39N3O7

Molecular Weight: 601.7

* For research use only. Not for human or veterinary use.

Fmoc-Lys(N-Me-Abz-Boc)-OH - 251103-43-2

Specification

CAS No. 251103-43-2
Molecular Formula C34H39N3O7
Molecular Weight 601.7
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid
Standard InChI InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1
Standard InChI Key KQKHWDVZCOIJQI-NDEPHWFRSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

Fmoc-Lys(N-Me-Abz-Boc)-OH is a modified lysine derivative with multiple protecting groups and a methylated anthranilic acid moiety. The compound features several key structural components that define its chemical behavior and applications.

Chemical Identity

Fmoc-Lys(N-Me-Abz-Boc)-OH is characterized by the following chemical properties:

PropertyValue
CAS Number251103-43-2
Molecular FormulaC34H39N3O7
Molecular Weight601.7 g/mol
SMILES NotationCC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The compound contains a lysine core with an N-methylated anthranilic acid (N-Me-Abz) group attached to the lysine side chain, protected by a tert-butyloxycarbonyl (Boc) group. The α-amino group of lysine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Structural Components

The structure of Fmoc-Lys(N-Me-Abz-Boc)-OH can be broken down into four key components:

  • Lysine core: The amino acid backbone providing the structural framework

  • Fmoc group: A protecting group for the α-amino function of lysine

  • N-methylated anthranilic acid (N-Me-Abz): A fluorescent moiety attached to the lysine side chain

  • Boc group: A protecting group for the N-methylated anthranilic acid

This multi-component structure gives the compound its unique properties and versatility in peptide synthesis applications.

Comparison with Related Compounds

Fmoc-Lys(N-Me-Abz-Boc)-OH belongs to a family of protected lysine derivatives used in peptide synthesis. Understanding its relationship to similar compounds helps elucidate its specific applications and advantages.

Relationship to Other Protected Lysine Derivatives

The table below compares Fmoc-Lys(N-Me-Abz-Boc)-OH with related compounds:

CompoundMolecular WeightKey FeaturesApplications
Fmoc-Lys(N-Me-Abz-Boc)-OH601.7 g/molN-methylated anthranilic acid moietyFluorescence-labeled peptides
Fmoc-Lys(retro-Abz-Boc)-OH587.67 g/molAnthranilic acid without N-methylationFluorescence-labeled peptides with spectrum distinct from Trp, Phe, and Tyr
Fmoc-Lys(Boc)(Me)-OH482.57 g/molMethylated lysineHistone modification studies, peptide synthesis

Fmoc-Lys(N-Me-Abz-Boc)-OH differs from Fmoc-Lys(retro-Abz-Boc)-OH primarily through the N-methylation of the anthranilic acid group, which likely modifies its fluorescence properties and possibly its reactivity in coupling reactions during peptide synthesis.

Significance of Structural Modifications

The N-methylation of the anthranilic acid group in Fmoc-Lys(N-Me-Abz-Boc)-OH represents a significant modification that differentiates it from the non-methylated analog Fmoc-Lys(retro-Abz-Boc)-OH. This methylation likely affects:

  • The fluorescence characteristics of the resulting peptides

  • The solubility properties of the compound

  • The steric environment around the fluorophore

  • Potential interactions with other amino acid residues in peptide structures

Applications in Peptide Synthesis

Fmoc-Lys(N-Me-Abz-Boc)-OH serves critical functions in solid-phase peptide synthesis (SPPS) and related applications in biochemical research.

Role in Solid-Phase Peptide Synthesis

As a protected lysine derivative, Fmoc-Lys(N-Me-Abz-Boc)-OH is primarily used in Fmoc-based solid-phase peptide synthesis. The protection strategy employed in this compound allows for selective deprotection during the peptide synthesis process:

  • The Fmoc group on the α-amino function can be removed under basic conditions (typically using piperidine)

  • The Boc group protecting the N-Me-Abz moiety remains stable during Fmoc deprotection but can be removed using trifluoroacetic acid (TFA) during final cleavage from the resin

This orthogonal protection strategy enables the precise incorporation of the fluorescent N-Me-Abz group at specific positions within synthetic peptides.

Research Applications

Fmoc-Lys(N-Me-Abz-Boc)-OH has significant potential applications in various research fields, particularly in biochemistry and medicinal chemistry.

Biochemical Research

In biochemical research, Fmoc-Lys(N-Me-Abz-Boc)-OH can be utilized for:

  • Creating fluorescently labeled peptides for tracking cellular uptake and distribution

  • Developing FRET (Fluorescence Resonance Energy Transfer) pairs for studying protein-protein interactions

  • Investigating peptide conformational changes through fluorescence spectroscopy

  • Studying enzyme-substrate interactions with fluorescence-based detection

By extension from similar compounds, we can infer that the N-methylated anthranilic acid moiety likely provides favorable properties for these applications, such as distinct spectral characteristics and good photostability.

Medicinal Chemistry Applications

In medicinal chemistry, peptides incorporating the N-Me-Abz moiety from Fmoc-Lys(N-Me-Abz-Boc)-OH may serve various functions:

  • As fluorescent probes for drug discovery

  • In the development of targeted peptide therapeutics with built-in tracking capabilities

  • For studying drug-target interactions through fluorescence-based assays

  • In the development of diagnostic tools based on peptide-protein recognition

Synthesis and Preparation Considerations

The synthesis of Fmoc-Lys(N-Me-Abz-Boc)-OH involves multiple protection steps and coupling reactions to achieve the desired structure.

Practical Considerations for Laboratory Use

When working with Fmoc-Lys(N-Me-Abz-Boc)-OH in laboratory settings, several practical aspects should be considered to ensure optimal results.

Solubility Properties

Based on information about similar compounds, Fmoc-Lys(N-Me-Abz-Boc)-OH is likely soluble in:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

  • Other polar aprotic solvents commonly used in peptide synthesis

This solubility profile is consistent with other Fmoc-protected amino acids with additional protecting groups.

Coupling Methods

For incorporating Fmoc-Lys(N-Me-Abz-Boc)-OH into peptides, standard coupling methods used in Fmoc solid-phase peptide synthesis are applicable:

  • Carbodiimide-based coupling (e.g., DIC/HOBt, EDC/HOBt)

  • Phosphonium-based coupling (e.g., PyBOP, PyAOP)

  • Aminium/uronium-based coupling (e.g., HBTU, HATU)

  • Other activation methods common in peptide synthesis

The choice of coupling method should be optimized based on the specific peptide sequence and synthesis requirements.

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